2-Fluoro-5-phenylbenzoic acid
CAS No.: 146328-84-9
Cat. No.: VC21301655
Molecular Formula: C13H9FO2
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146328-84-9 |
|---|---|
| Molecular Formula | C13H9FO2 |
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | 2-fluoro-5-phenylbenzoic acid |
| Standard InChI | InChI=1S/C13H9FO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
| Standard InChI Key | CBDZTEBMHMCYCY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
2-Fluoro-5-phenylbenzoic acid, also known by its synonym 4-Fluoro-biphenyl-3-carboxylic acid, is a biphenyl derivative characterized by a carboxylic acid group and a fluorine atom attached to the aromatic ring system . The compound's molecular formula is C₁₃H₉FO₂ with a precise molecular weight of 216.21 g/mol . The compound features a biphenyl core structure where one benzene ring contains both a fluorine atom at the 2-position and a carboxylic acid group, while the second benzene ring is attached at the 5-position . This structural arrangement creates a molecule with distinctive chemical reactivity and physical properties that make it valuable in various chemical applications.
Chemical Identifiers
The compound can be identified through several standardized chemical identifiers as detailed in the table below:
| Identifier Type | Value |
|---|---|
| Chemical Name | 2-Fluoro-5-phenylbenzoic acid |
| Synonym | 4-Fluoro-biphenyl-3-carboxylic acid |
| CAS Number | 146328-84-9 |
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| Exact Mass | 216.05900 |
Physical and Chemical Properties
2-Fluoro-5-phenylbenzoic acid possesses several notable physical and chemical properties that influence its behavior in chemical reactions and its potential applications. The compound appears as a white solid under standard conditions . Its chemical and physical parameters demonstrate characteristics typical of fluorinated benzoic acid derivatives.
Physicochemical Parameters
The compound's key physicochemical properties are summarized in the following table:
| Property | Value |
|---|---|
| Physical State | White solid |
| Molecular Weight | 216.208 g/mol |
| Exact Mass | 216.05900 |
| Polar Surface Area (PSA) | 37.30000 |
| LogP | 3.19090 |
The LogP value of 3.19090 indicates the compound's relatively lipophilic nature, suggesting moderate lipid solubility and limited water solubility . This property is particularly relevant for understanding its potential pharmacokinetic behavior and applications in medicinal chemistry. The polar surface area (PSA) of 37.30000 provides insight into the molecule's potential for passive membrane permeability .
Synthesis Methodologies
The synthesis of 2-Fluoro-5-phenylbenzoic acid has been well-documented in chemical literature, with the Suzuki coupling reaction being the most commonly employed synthetic route.
Suzuki Coupling Approach
The primary synthetic route to 2-Fluoro-5-phenylbenzoic acid involves a Suzuki coupling reaction between 5-bromo-2-fluorobenzoic acid and phenylboronic acid . This palladium-catalyzed cross-coupling reaction proceeds under specific reaction conditions to yield the target compound with high efficiency.
Detailed Synthetic Procedure
The specific synthetic procedure for 2-Fluoro-5-phenylbenzoic acid can be outlined as follows:
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A degassed solution of DMF:H₂O (10:1 ratio, 0.3 M) is prepared under an inert nitrogen atmosphere.
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5-Bromo-2-fluorobenzoic acid (1 g, 4.57 mmol) and phenylboronic acid (0.724 g, 5.94 mmol) are added to the solution.
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Caesium carbonate (4.4 equivalents) is introduced as a base.
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After further degassing, tetrakis(triphenylphosphine)palladium(0) (5 mol%) is added as the catalyst.
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The reaction mixture is heated to 110°C and maintained overnight.
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Upon completion and cooling, the reaction mixture is passed through a bed of celite.
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The filtrate is evaporated in vacuo, then acidified with 1 M HCl.
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The resulting white precipitate is filtered and dried at 130°C.
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The yield of the pure product is reported as essentially quantitative (0.988 g, 100%) .
Spectroscopic Characterization
Spectroscopic techniques provide crucial data for structure elucidation and purity assessment of 2-Fluoro-5-phenylbenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-Fluoro-5-phenylbenzoic acid has been recorded in DMSO-d₆ at 400 MHz, revealing the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 13.38 | s | - | 1H | Carboxylic acid proton |
| 8.08 | dd | J = 7.0, 2.5 | 1H | Aromatic proton |
| 7.93 | ddd | J = 8.5, 4.5, 2.6 | 1H | Aromatic proton |
| 7.77-7.61 | m | - | 2H | Aromatic protons |
| 7.49 | dd | J = 10.3, 4.8 | 2H | Aromatic protons |
| 7.41 | ddd | J = 7.8, 7.3, 5.9 | 2H | Aromatic protons |
This spectral data confirms the structural features of 2-Fluoro-5-phenylbenzoic acid, with the characteristic downfield signal at δ 13.38 ppm corresponding to the carboxylic acid proton and the complex pattern of aromatic signals between δ 7.41-8.08 ppm reflecting the biphenyl system with its specific substitution pattern .
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